molecular formula C9H11BrO B15315370 (R)-1-(2-Bromo-4-methylphenyl)ethan-1-ol

(R)-1-(2-Bromo-4-methylphenyl)ethan-1-ol

Cat. No.: B15315370
M. Wt: 215.09 g/mol
InChI Key: PLTCTCPJMHYKDD-SSDOTTSWSA-N
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Description

(1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 4-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylacetophenone.

    Reduction: The brominated product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain (1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.

Major Products

    Oxidation: 2-bromo-4-methylacetophenone or 2-bromo-4-methylbenzaldehyde.

    Reduction: 2-bromo-4-methylphenylethane.

    Substitution: 2-amino-4-methylphenylethanol or 2-thio-4-methylphenylethanol.

Scientific Research Applications

(1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-chloro-4-methylphenyl)ethan-1-ol
  • (1R)-1-(2-fluoro-4-methylphenyl)ethan-1-ol
  • (1R)-1-(2-iodo-4-methylphenyl)ethan-1-ol

Uniqueness

(1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(1R)-1-(2-bromo-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7,11H,1-2H3/t7-/m1/s1

InChI Key

PLTCTCPJMHYKDD-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)Br

Origin of Product

United States

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